molecular formula C13H16BrNO4 B1288552 (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 446305-66-4

(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid

Cat. No. B1288552
CAS RN: 446305-66-4
M. Wt: 330.17 g/mol
InChI Key: ZHAAYALRXSZQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Purity : 95%

Synthesis Analysis

  • Hydrolysis : Finally, hydrolysis of the Boc group yields the target compound, (3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid .

Scientific Research Applications

Drug Discovery and Development

(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid: is a synthetic compound that serves as a precursor in the synthesis of novel pharmaceutical agents. The presence of the tert-butoxycarbonyl (Boc) group allows for the protection of the amino group during the synthesis process, which is crucial for the creation of peptide bonds in drug molecules . This compound can be used to develop new drugs with brominated aromatic rings, which are often found in molecules with significant biological activity.

Peptide Synthesis

The compound is instrumental in the field of peptide synthesis. The Boc group is a common protecting group that safeguards the amino group during the assembly of peptides. After the peptide chain is formed, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions.

Organic Synthesis

This compound finds its application as an intermediate in organic synthesis. The bromine atom on the phenyl ring can undergo various organic reactions, such as Suzuki coupling, which is widely used to form carbon-carbon bonds. This makes it a valuable building block for constructing complex organic molecules.

Safety And Hazards

  • Safety Data Sheet (SDS) : Available here.

properties

IUPAC Name

2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAAYALRXSZQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid

CAS RN

446305-66-4
Record name 2-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
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